Met-Ser
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Met-Ser can be synthesized through peptide coupling reactions, where methionine and serine are linked via a peptide bond. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction typically occurs at room temperature and requires purification steps such as recrystallization or chromatography to obtain the pure dipeptide .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between methionine and serine. This method is advantageous due to its high specificity and efficiency, as well as the potential for large-scale production under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Met-Ser undergoes various chemical reactions, including:
Oxidation: Methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reduction of oxidized methionine residues can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as methionine sulfoxide and methionine sulfone, as well as various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Met-Ser has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein synthesis and degradation, as well as its potential as a biomarker for certain diseases.
Medicine: Explored for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and as a precursor for the synthesis of more complex peptides and proteins
Mechanism of Action
The mechanism by which Met-Ser exerts its effects involves interactions with various molecular targets and pathways. For example, the methionine residue can undergo oxidation-reduction reactions, influencing cellular redox balance and signaling pathways. Additionally, the serine residue can participate in hydrogen bonding and nucleophilic substitution reactions, affecting protein structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Met-Ser include other dipeptides such as:
Gly-Ser: (glycyl-serine)
Ala-Ser: (alanyl-serine)
Met-Ala: (methionyl-alanine)
Uniqueness
This compound is unique due to the presence of both methionine and serine residues, which confer distinct chemical reactivity and biological activity. The methionine residue provides sulfur-containing functional groups that can undergo oxidation-reduction reactions, while the serine residue offers hydroxyl groups for hydrogen bonding and nucleophilic substitution .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDDFMCSUNNZJR-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Met-Ser act as a recognition motif for proteolytic cleavage?
A1: Yes. Research shows that the presence of this compound within a protein sequence can act as a cleavage site for certain enzymes. For instance, Pseudomonas aeruginosa elastase inactivates human alpha 1-proteinase inhibitor by cleaving the peptide bond between Pro357 and Met358. [] This cleavage leads to local changes near the active site, impacting the inhibitor's function. []
Q2: Does this compound play a role in copper binding in certain proteins?
A2: Yes. Studies on Mets motifs, methionine-rich sequences found in copper transport proteins like Ctr1, Pco, and Cop, reveal that the this compound sequence can contribute to copper binding. Specifically, the peptide Mets7-PcoC with the sequence Met-Thr-Gly-Met-Lys-Gly-Met-Ser exhibits selective binding to Cu(I) via its three methionine residues. []
Q3: Is there evidence suggesting this compound's involvement in phosphorylation events?
A3: Yes. Research indicates that this compound can be part of phosphorylation sites in certain proteins. For example, in yeast pyruvate dehydrogenase, the sequence Tyr-Gly-Gly-His-Ser(P)-Met-Ser-Asp-Pro-Gly-Thr-Thr-Tyr-Arg is a phosphorylation site targeted by pyruvate dehydrogenase kinase. [, ] Similarly, the peptide Ser-Arg-Ser-Met-Ser(P)-Val-Ser-Arg from Mytilus paramyosin also demonstrates phosphorylation at the serine residue. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H18N2O5S. Its molecular weight is 266.32 g/mol.
Q5: How can researchers determine the amino acid sequence of a peptide containing this compound?
A5: Researchers utilize techniques like Edman degradation, mass spectrometry, and high-performance liquid chromatography (HPLC) to determine the amino acid sequence of peptides, including those containing this compound. [, ]
Q6: Are there potential applications for this compound containing peptides in drug development?
A7: Research suggests potential therapeutic applications for this compound containing peptides. For example, a series of small-molecule peptides derived from monocyte migration inhibitory factors, including those with the this compound sequence, have shown promise in preclinical studies for treating ischemic cerebrovascular disease. [] Another study highlighted the potential of Arg-Glu-Arg-Met-Ser-(3,5)-Dimethyladamantan-1-amine (RERMS-MEM), a compound incorporating an AβPP 5-mer peptide (RERMS) and memantine, as a potential NMDAR antagonist for Alzheimer's disease. []
Q7: What analytical techniques are employed to study the kinetics and interactions of this compound containing peptides?
A8: Researchers utilize techniques like surface plasmon resonance (SPR), fluorescence depolarization, and circular dichroism to study the binding kinetics and interactions of this compound containing peptides with their targets. [, ]
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